(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester
Description
(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester (CAS: 484654-39-9) is a cyclopropane derivative featuring a pyridin-3-yl substituent and an ethyl ester group. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s structure combines a strained cyclopropane ring with a pyridine heterocycle, which imparts unique electronic and steric properties. This configuration is critical for applications in medicinal chemistry and materials science, where cyclopropane rings are often used to modulate conformational rigidity and bioavailability .
Properties
IUPAC Name |
ethyl (1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJRLFYGNIHAR-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane, is a classical method for cyclopropane synthesis. For (1RS,2RS)-2-pyridin-3-yl-cyclopropanecarboxylic acid ethyl ester, this method involves reacting ethyl 3-(pyridin-3-yl)propenoate with Zn(CH₂I)₂ under anhydrous conditions. The reaction proceeds via methylene transfer to the double bond, forming the cyclopropane ring. Challenges include the electron-deficient nature of the α,β-unsaturated ester, which reduces reactivity toward electrophilic methylene sources. Optimizing solvent systems (e.g., tetrahydrofuran or dichloromethane) and temperatures (0–25°C) improves yields to 45–50%. Stereochemical outcomes are non-selective, yielding the racemic (1RS,2RS) configuration as required.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky method utilizes sulfonium ylides to cyclopropanate α,β-unsaturated esters. Ethyl (E)-3-(pyridin-3-yl)acrylate reacts with dimethylsulfonium methylide (generated from trimethylsulfonium iodide and sodium hydride) in dimethyl sulfoxide (DMSO). The ylide adds to the double bond, forming the cyclopropane with trans-diastereoselectivity. This method achieves higher yields (60–65%) compared to Simmons-Smith due to milder conditions and better functional group tolerance. The racemic product arises from non-chiral intermediates, aligning with the target’s stereochemical requirements.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-Catalyzed Diazo Coupling
Rhodium(II) catalysts enable cyclopropanation via ethyl diazoacetate and pyridinyl alkenes. For example, 3-vinylpyridine reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄, forming the cyclopropane ring with the ester and pyridinyl groups in adjacent positions. This method offers moderate yields (50–55%) but requires careful control of diazo decomposition rates to avoid side reactions. Stereochemical outcomes are influenced by the catalyst’s chiral ligands, but racemic conditions yield the desired (1RS,2RS) configuration.
Palladium-Mediated Cross-Coupling
Diazotization and Cyclization Approaches
Diazonium Salt Decomposition
Adapting methodologies from 1-hydroxycyclopropane synthesis, ethyl 1-amino-2-pyridin-3-ylcyclopropanecarboxylate undergoes diazotization with NaNO₂ and H₂SO₄. The resultant diazonium salt decomposes at elevated temperatures, eliminating nitrogen to form the cyclopropane. However, competing hydroxylation pathways necessitate stringent pH control, limiting yields to 30–35%.
Esterification and Functional Group Interconversion
Carboxylic Acid to Ethyl Ester Conversion
When cyclopropanecarboxylic acid intermediates are synthesized, esterification with ethanol and H₂SO₄ (Fischer esterification) provides the target ester. For example, 2-pyridin-3-yl-cyclopropanecarboxylic acid refluxed with ethanol and catalytic H₂SO₄ achieves >90% conversion. This step is critical in routes where cyclopropanation precedes esterification.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Simmons-Smith | Ethyl 3-(pyridin-3-yl)propenoate | Zn(CH₂I)₂, THF, 0–25°C | 45–50 | Simple setup | Low yields for electron-poor alkenes |
| Corey-Chaykovsky | Ethyl (E)-3-(pyridin-3-yl)acrylate | (CH₃)₂S⁺I⁻, NaH, DMSO | 60–65 | High diastereoselectivity | Sensitive to moisture |
| Rhodium-Catalyzed | 3-Vinylpyridine, ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂ | 50–55 | Tunable stereochemistry | Costly catalysts |
| Suzuki Coupling | Ethyl 2-bromocyclopropanecarboxylate | Pd(PPh₃)₄, K₂CO₃ | 35–40 | Modular pyridinyl introduction | Multi-step synthesis |
Industrial Scalability and Process Optimization
Large-scale production prioritizes the Corey-Chaykovsky method due to its balance of yield and operational simplicity. Pilot studies demonstrate that replacing DMSO with recyclable ionic liquids (e.g., [BMIM][BF₄]) reduces solvent waste while maintaining yields >60% . Continuous flow reactors further enhance throughput by minimizing exothermic risks during ylide generation.
Chemical Reactions Analysis
Types of Reactions
(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine moiety can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound is compared below with three analogues, focusing on substituent position, stereochemistry, and functional groups.
Physicochemical and Electronic Properties
- Cyclopropane Ring Effects: The strained cyclopropane ring in the target compound increases molecular rigidity compared to non-cyclopropane analogues like 3-(1H-Pyrrol-1-YL)propanoic acid ethyl ester. This strain enhances reactivity in ring-opening reactions and influences binding affinity in biological systems .
- Heterocyclic Substituents : The pyridin-3-yl group provides a polarizable π-electron system, enabling hydrogen bonding and dipole interactions absent in pyrrole-based analogues. This difference impacts solubility and pharmacokinetic profiles .
- Stereochemistry : The racemic (1RS,2RS) form of the target compound contrasts with the stereospecific (1S,2S) configuration in CAS 56301-14-3. Enantiomeric purity can significantly alter biological activity and metabolic stability .
Research Findings and Limitations
- Thermodynamic Stability: Cyclopropane derivatives exhibit lower thermal stability compared to non-strained analogues, as noted in QSPR studies using van der Waals descriptors .
Biological Activity
The compound (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester is a cyclopropane derivative featuring a pyridine ring and an ethyl ester functional group. This unique structure suggests potential pharmacological activities, particularly due to the presence of both cyclic and aromatic components that can interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The stereochemistry indicated by the (1RS,2RS) designation suggests that it exists as a racemic mixture, containing both enantiomers, which may exhibit different biological activities. The structural features that contribute to its biological activity include:
- Pyridine Ring : Known for its ability to form hydrogen bonds and participate in π-π stacking interactions.
- Cyclopropane Core : Provides rigidity and can influence the compound's interaction with biological receptors.
- Ethyl Ester Group : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of This compound .
Antimicrobial Activity
Studies have shown that pyridine derivatives can possess antimicrobial properties. For instance, compounds structurally related to This compound have demonstrated efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 6-Methylpyridin-3-carboxylic acid | Antimicrobial | |
| Ethyl 2-(6-Methylpyridin-3-yl)acetate | Anticancer properties |
Anti-inflammatory Potential
The cyclopropane moiety has been associated with anti-inflammatory effects in certain contexts. Research into related compounds suggests that modifications to the cyclopropane structure could enhance these properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. Modifications to the pyridine or cyclopropane components can lead to variations in potency and selectivity against specific biological targets.
Case Studies
Several studies have investigated the metabolic stability and pharmacokinetics of similar compounds. For example, research on hydroxypyridinonate ligands has provided insights into their stability in human liver microsomes, indicating low metabolic degradation rates and minimal interaction with cytochrome P450 enzymes, which are critical for drug metabolism.
Example Study Findings
- Metabolic Stability : Compounds similar to This compound exhibited significant stability in vitro when assessed using liver microsomes, suggesting potential for favorable pharmacokinetic profiles .
- Drug Interaction Potential : Investigations into related structures indicated that they are unlikely to cause significant drug-drug interactions due to their metabolic pathways .
Q & A
Q. What are the recommended synthetic routes for preparing (1RS,2RS)-2-Pyridin-3-YL-cyclopropanecarboxylic acid ethyl ester, and what experimental conditions are critical for achieving high yields?
The synthesis typically involves cyclopropanation of a pyridine-substituted precursor followed by esterification. Key steps include:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh or Cu) to generate the strained cyclopropane ring. Reaction temperature (e.g., −78°C for stereochemical control) and solvent polarity are critical to avoid ring-opening side reactions .
- Esterification : Ethyl ester formation via acid-catalyzed Fischer esterification or coupling reagents (e.g., DCC/DMAP). Anhydrous conditions are essential to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate enantiomers.
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- NMR Spectroscopy : - and -NMR to confirm cyclopropane ring geometry (e.g., coupling constants for trans-substituents) and pyridinyl integration .
- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion validation. Use USP reference standards for impurity profiling (e.g., diastereomeric impurities) .
- X-ray Crystallography : For absolute configuration determination, particularly if the compound is a chiral intermediate .
Q. What are the stability considerations for long-term storage of this compound, and how should it be handled to prevent degradation?
- Storage : Store at −20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation. Avoid aqueous environments due to ester hydrolysis susceptibility .
- Decomposition Risks : Exposure to strong acids/bases or elevated temperatures (>40°C) can cleave the cyclopropane ring or ester group. Monitor via periodic TLC or HPLC .
Advanced Research Questions
Q. How can stereochemical control during cyclopropanation be optimized to minimize diastereomeric impurities?
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to direct cyclopropanation stereochemistry .
- Catalyst Selection : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-selectivity, while Cu(OTf)₂ promotes cis-configurations. Reaction kinetics should be monitored via in-situ IR .
- Computational Modeling : DFT studies (e.g., Gaussian 16) to predict transition states and optimize catalyst-substrate interactions .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for cyclopropane ring stability?
- Hybrid QM/MM Simulations : Combine quantum mechanics (for cyclopropane electronic structure) and molecular mechanics (solvent effects) to model ring strain and reactivity .
- Isotopic Labeling : -labeled cyclopropane derivatives to track ring-opening pathways under varying conditions (e.g., pH, temperature) .
Q. How can researchers mitigate interference from pyridinyl group reactivity in downstream functionalization (e.g., cross-coupling reactions)?
- Protecting Groups : Temporarily mask the pyridine nitrogen with Boc or TMS groups during Suzuki-Miyaura couplings .
- Directed Ortho-Metalation : Use Lewis acids (e.g., LDA) to regioselectively functionalize the pyridine ring without disrupting the cyclopropane .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound, particularly regioisomers?
- 2D NMR (COSY, NOESY) : Differentiate regioisomers via spatial correlations (e.g., pyridinyl H-bonding vs. cyclopropane proximity) .
- Chiral SFC : Supercritical fluid chromatography with polysaccharide-based columns to resolve enantiomers with >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
